N-(2,5-DIMETHYLPHENYL)-N'-PHENETHYLUREA
Description
N-(2,5-Dimethylphenyl)-N'-phenethylurea is a urea derivative featuring a phenethyl group and a 2,5-dimethylphenyl substituent. Urea derivatives are widely studied for their biological activities, including enzyme inhibition and herbicidal properties. The compound’s lipophilicity and electronic profile are influenced by the electron-donating methyl groups on the phenyl ring, which may enhance membrane permeability and target binding compared to unsubstituted analogs .
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-3-(2-phenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-13-8-9-14(2)16(12-13)19-17(20)18-11-10-15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSHZUDBKBEPSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethylphenyl)-N’-phenethylurea typically involves the reaction of 2,5-dimethylphenyl isocyanate with phenethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.
Industrial Production Methods
On an industrial scale, the production of N-(2,5-Dimethylphenyl)-N’-phenethylurea may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dimethylphenyl)-N’-phenethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The phenyl and phenethyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield urea derivatives with higher oxidation states, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2,5-Dimethylphenyl)-N’-phenethylurea exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt the cell membrane integrity of pathogens, leading to cell death. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Structural and Functional Analogues
N-(2,5-Dimethylphenyl)-3-Hydroxynaphthalene-2-Carboxamide
- Structure : Shares the 2,5-dimethylphenyl group but replaces the urea moiety with a hydroxynaphthalene-carboxamide.
- Activity : Exhibits potent photosynthetic electron transport (PET) inhibition in spinach chloroplasts (IC50 ≈ 10 µM). The carboxamide’s electron-withdrawing properties and planar naphthalene ring enhance binding to photosystem II .
1-(2,5-Dimethoxyphenyl)-3-Phenylurea
- Structure : Substitutes methyl groups with methoxy groups on the phenyl ring.
- No direct PET inhibition data is available, but methoxy-substituted ureas are often less active in hydrophobic environments .
N-(3,5-Difluorophenyl)-3-Hydroxynaphthalene-2-Carboxamide
- Structure : Fluorine substituents at the 3,5-positions instead of methyl groups.
- Activity : Higher PET inhibition (IC50 ≈ 10 µM) due to fluorine’s electron-withdrawing nature, which enhances interaction with photosynthetic targets. Fluorine’s smaller size may also allow tighter binding compared to bulkier methyl groups .
Substituent Effects on Activity
*Estimated based on substituent contributions.
Key Findings:
Substituent Position : Para-substituted analogs (e.g., 3,5-difluorophenyl) show higher PET inhibition than ortho/meta-substituted derivatives due to optimal steric and electronic alignment .
Electron Effects : Electron-withdrawing groups (e.g., fluorine) improve target binding in PET inhibition, whereas electron-donating groups (methyl, methoxy) may prioritize other mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
